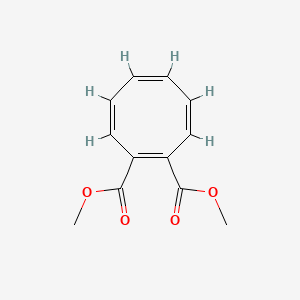

Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

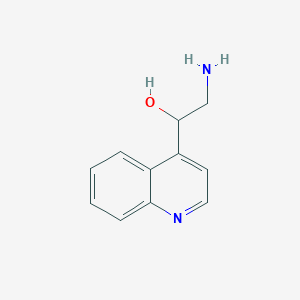

1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチルは、分子式C12H12O4を持つ有機化合物です。これは、多価不飽和炭化水素であるシクロオクタテトラエンの誘導体です。この化合物は、1位と2位に2つのエステル基を持つシクロオクタテトラエン環を含む独自の構造で知られています。 その興味深い化学的性質と反応性により、さまざまな化学研究で用いられています .

2. 製法

合成経路と反応条件: 1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチルの合成は、通常、1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸のエステル化による方法で行われます。この反応は、硫酸などの酸触媒の存在下、メタノールを使用して行われます。 反応条件は通常、完全なエステル化を確実にするために、混合物を還流させることを含みます .

工業的製造方法: 1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチルに関する具体的な工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、大規模なエステル化プロセスを含むでしょう。これらのプロセスは、実験室での合成と同様の試薬と条件を使用しますが、効率性と費用対効果を考慮して、より大規模に行われます。

3. 化学反応の分析

反応の種類: 1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を形成するために酸化されます。

還元: 還元反応は、エステル基をアルコールに変換することができます。

置換: この化合物は、特にエステル基で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤を置換反応に使用することができます。

生成される主な生成物:

酸化: 1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸。

還元: 1,3,5,7-シクロオクタテトラエン-1,2-ジメタノール。

置換: 使用される求核剤に応じて、さまざまな置換エステル。

4. 科学研究での応用

1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチルは、いくつかの科学研究で利用されています。

化学: より複雑な有機分子の合成と、シクロオクタテトラエン誘導体の研究において、前駆体として用いられています。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 特定の用途は確立されていませんが、その潜在的な薬効について研究が進められています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate typically involves the esterification of 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would use similar reagents and conditions as the laboratory synthesis but on a larger scale, with considerations for efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions: Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid.

Reduction: 1,3,5,7-cyclooctatetraene-1,2-dimethanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate is used in several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of cyclooctatetraene derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential medicinal properties, although specific applications are not well-established.

Industry: It is used in the development of new materials and as an intermediate in organic synthesis.

作用機序

1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチルの作用機序は、シクロオクタテトラエン環とエステル基の存在による反応性に関与しています。この化合物は、その反応部位を通じて、さまざまな分子標的と相互作用することができ、異なる化学的変換をもたらします。特定の経路と分子標的は、反応の種類と使用される条件によって異なります。

類似化合物:

シクロオクタテトラエン: エステル基を持たない、同様の環構造を持つ親化合物。

1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸: この化合物の酸型。

1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチル: 反応性は似ていますが、物理的性質が異なるエステル型。

独自性: 1,3,5,7-シクロオクタテトラエン-1,2-ジカルボン酸ジメチルは、シクロオクタテトラエン環とエステル基の両方を持ち、異なる化学的性質と反応性を付与するという点で独特です。 これは、研究および産業用アプリケーションにとって貴重な化合物となります .

類似化合物との比較

Cyclooctatetraene: A parent compound with a similar ring structure but without ester groups.

1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid: The acid form of the compound.

Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate: The ester form with similar reactivity but different physical properties.

Uniqueness: this compound is unique due to the presence of both the cyclooctatetraene ring and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .

特性

CAS番号 |

15956-91-9 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC名 |

dimethyl (1Z,3Z,5Z,7Z)-cycloocta-1,3,5,7-tetraene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H12O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h3-8H,1-2H3/b4-3-,5-3?,6-4?,7-5-,8-6-,9-7?,10-8?,10-9- |

InChIキー |

OLLLUZVYFNNOAS-UUDBPNICSA-N |

異性体SMILES |

COC(=O)/C/1=C(/C=C\C=C/C=C1)\C(=O)OC |

正規SMILES |

COC(=O)C1=C(C=CC=CC=C1)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(3-bromophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12049354.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)

![Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12049375.png)

![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)

![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)

![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)

![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)